![molecular formula C18H16N2O2S B4191616 methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4191616.png)
methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as DPTMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess various biological and pharmacological activities, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), an enzyme involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. It also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
Methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability, making it a convenient compound to work with. However, its solubility in water is limited, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One potential area of investigation is its use as a potential anti-inflammatory agent. Further research could help to elucidate its mechanism of action and identify potential targets for drug development. Additionally, its antimicrobial properties could be further explored for the development of new antibiotics. Finally, the potential use of methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in cancer therapy could also be investigated, with a focus on identifying its mechanism of action and potential combination therapies.
Scientific Research Applications
Methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been widely studied for its potential applications in scientific research. It has been found to possess various biological and pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. These properties make it a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
methyl 4,6-diphenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-17(21)14-15(12-8-4-2-5-9-12)19-18(23)20-16(14)13-10-6-3-7-11-13/h2-11,15H,1H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFDWGBIVFJGRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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